Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Overview
Description
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a complex compound with a broad spectrum of biological activities. Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation, survival, and immune response .
Biochemical Pathways
The synthesis of this compound involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in cell signaling and protein degradation pathways . The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity and subsequent modulation of biochemical pathways.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In normal cells, the compound has been shown to modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes through hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that can exert their own biological effects . Additionally, this compound can influence the activity of key metabolic enzymes, resulting in changes in the levels of metabolites involved in energy production, lipid metabolism, and nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within these compartments can influence its activity and function, leading to targeted effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These subcellular localization patterns highlight the importance of spatial regulation in the biochemical and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization reactions: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted triazolo[4,3-a]pyridine derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
- Ethyl 8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Ethyl 5-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Comparison: Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to the position of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKXYABKNGJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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